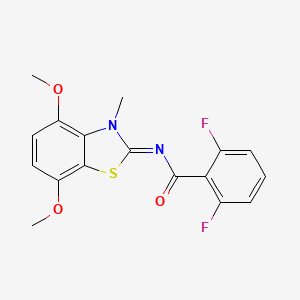

![molecular formula C21H24N2O5S B2751822 Ethyl 6-acetyl-2-(4-ethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 921068-17-9](/img/structure/B2751822.png)

Ethyl 6-acetyl-2-(4-ethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a complex organic molecule that contains several functional groups and structural features common in medicinal chemistry. It includes a pyridine ring, which is a basic aromatic ring with a nitrogen atom . Pyridine derivatives have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer, or antidiabetic .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, related compounds are often synthesized through multicomponent reactions, starting from a β-ketoester, an aldehyde, and ammonia .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine nucleus, along with one or more heterocycles, and a simple hydrocarbon linker or grafted with organic groups .Applications De Recherche Scientifique

Synthesis and Functionalization

Research on ethyl 6-acetyl-2-(4-ethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate and related compounds has led to advancements in synthetic chemistry, particularly in the development of functionalized heterocyclic compounds. One study detailed the phosphine-catalyzed [4 + 2] annulation for synthesizing tetrahydropyridines, showcasing the method's efficiency and regioselectivity in producing highly functionalized compounds (Zhu, Lan, & Kwon, 2003). This process highlights the potential for creating diverse molecular architectures through strategic catalytic reactions.

Heterocyclic Chemistry Innovations

Further contributions to heterocyclic chemistry include the synthesis of novel pyrido and thieno pyrimidines, offering new pathways to access these biologically relevant scaffolds (Bakhite, Al‐Sehemi, & Yamada, 2005). Such advancements are crucial for medicinal chemistry, where the manipulation of heterocyclic frameworks can lead to the discovery of new therapeutic agents.

Photophysical Properties

In the realm of material science, the synthesis and investigation of thieno[2,3-b]pyridine derivatives have been explored for their photophysical properties, indicating potential applications in optoelectronics and fluorescence imaging (Ershov et al., 2019). The detailed study of spectral-fluorescent properties and their structural correlations opens up avenues for designing novel fluorescent markers and materials with specific optical characteristics.

Structural Characterization and Analysis

Research also encompasses the synthesis and structural analysis of substituted thieno[2,3-c]pyridine derivatives, including X-ray and DFT analyses to understand the molecular conformation and intramolecular interactions in detail (Çolak et al., 2021). Such investigations provide insights into the relationship between structure and reactivity or properties, which is fundamental in the development of new compounds with desired functionalities.

Antioxidant Activity

On the biological front, the exploration of selenolo[2,3-b]pyridine derivatives for their antioxidant activity showcases the therapeutic potential of structurally related compounds (Zaki et al., 2017). Identifying compounds with significant antioxidant properties is vital for developing new treatments for diseases associated with oxidative stress.

Propriétés

IUPAC Name |

ethyl 6-acetyl-2-[(4-ethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O5S/c1-4-27-15-8-6-14(7-9-15)19(25)22-20-18(21(26)28-5-2)16-10-11-23(13(3)24)12-17(16)29-20/h6-9H,4-5,10-12H2,1-3H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVYWWQUEBGONFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-acetyl-2-(4-ethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(N,N-dipropylsulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2751740.png)

![2-[(5-Ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2751741.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[8-oxo-6-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}thio)[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2751743.png)

![N-(2-chlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2751744.png)

![1-[2-(methylsulfanyl)pyridine-3-carbonyl]-N-phenylpyrrolidine-2-carboxamide](/img/structure/B2751747.png)

![2-[(2-Tosylethyl)thio]-4-(trifluoromethyl)-6-cyclopropylpyridine-3-carbonitrile](/img/structure/B2751750.png)

![2-[3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2751752.png)

![N-[4-(4-chlorophenyl)-3-(furan-2-ylmethyl)-1,3-thiazol-2-ylidene]benzamide](/img/structure/B2751753.png)

![N-([1,1'-biphenyl]-2-yl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2751759.png)